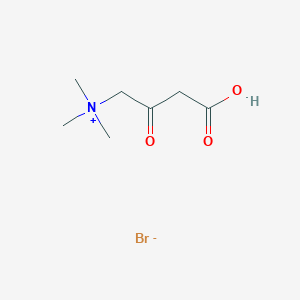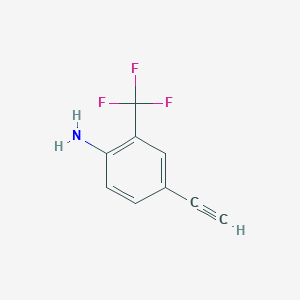
4-Ethynyl-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-(trifluoromethyl)aniline typically involves the introduction of the ethynyl and trifluoromethyl groups onto the aniline ring. One common method involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with an ethynylating agent under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group yields the corresponding amine .
Scientific Research Applications
4-Ethynyl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)aniline
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 4-Trifluoromethyl-2-anilinoquinoline derivatives
Comparison: 4-Ethynyl-2-(trifluoromethyl)aniline is unique due to the presence of both an ethynyl and a trifluoromethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, which are not observed in similar compounds. The ethynyl group provides a site for further functionalization, while the trifluoromethyl group enhances stability and lipophilicity .
Properties
Molecular Formula |
C9H6F3N |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
4-ethynyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H6F3N/c1-2-6-3-4-8(13)7(5-6)9(10,11)12/h1,3-5H,13H2 |
InChI Key |
NLPDNZRHBDSGLD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




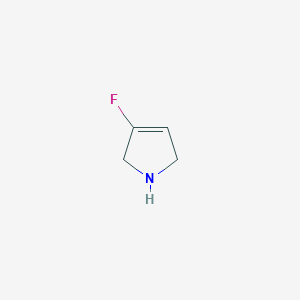


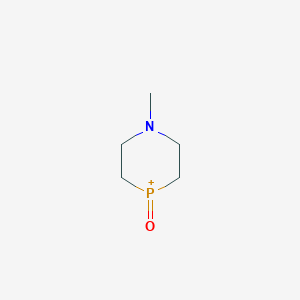
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

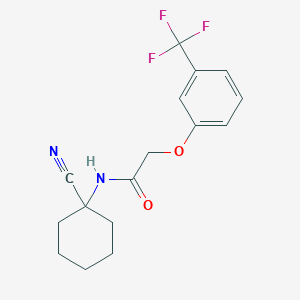
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
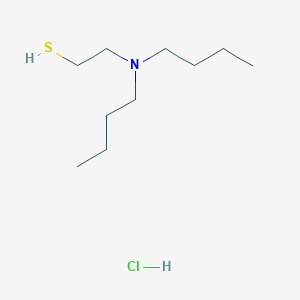
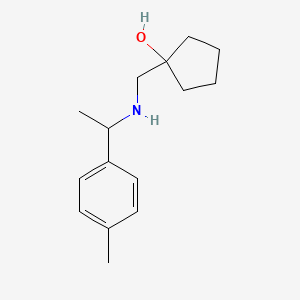
![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)
